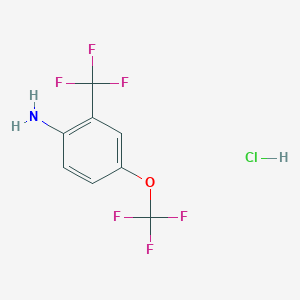

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride

描述

属性

IUPAC Name |

4-(trifluoromethoxy)-2-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO.ClH/c9-7(10,11)5-3-4(1-2-6(5)15)16-8(12,13)14;/h1-3H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYFYPCKMNFFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-12-6 | |

| Record name | Benzenamine, 4-(trifluoromethoxy)-2-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Preparation of Trifluoromethoxybenzene Intermediate

- Starting Material: Trichloromethoxybenzene.

- Reaction: Treatment with anhydrous hydrogen fluoride (HF) at 80°C for 4–6 hours in a stainless steel autoclave under pressure (30–35 kg/cm²).

- Outcome: Replacement of chlorine atoms with trifluoromethoxy groups, producing trifluoromethoxybenzene.

- By-product: Hydrochloric acid (HCl).

- Purification: Distillation under atmospheric pressure to isolate pure trifluoromethoxybenzene (purity ~99%).

Nitration of Trifluoromethoxybenzene

- Reagents: Concentrated sulfuric acid and nitric acid mixture.

- Conditions: Addition of nitrating mixture at 0–10°C, then reaction temperature raised to 30–35°C and maintained for 1–2 hours.

- Selectivity: Para-isomer (4-nitro-1-trifluoromethoxybenzene) predominates (~90%) over ortho-isomer.

- Isolation: Organic layer separation using dichloromethane (DCM), followed by solvent evaporation.

Reduction of Nitro Group to Aniline

- Method: Catalytic hydrogenation or chemical reduction (e.g., using sodium dithionite or iron/HCl).

- Conditions: Typically mild temperatures to avoid side reactions.

- Product: 4-(Trifluoromethoxy)aniline intermediate.

Introduction of the Trifluoromethyl Group at the Ortho Position

- Approach: Radical or nucleophilic aromatic substitution using trifluoromethylating agents or via cross-coupling reactions.

- Catalysts: Copper or palladium-based catalysts (e.g., CuI, Pd catalysts).

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF).

- Temperature: Around 100–120°C.

- Yields: Typically 65–80% with purities >90%.

Formation of Hydrochloride Salt

- Procedure: Reaction of the free amine with concentrated hydrochloric acid in aqueous medium.

- Conditions: Stirring at ambient or slightly elevated temperature (15–30°C).

- Outcome: Precipitation of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride as a stable solid.

- Purification: Filtration, washing with cold water, and drying at 90–95°C.

Comparative Data Table of Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Pressure (kg/cm²) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Fluorination (chlorine → OCF3) | Trichloromethoxybenzene + Anhydrous HF | 80 | 30–35 | 85–90 | 99 | Autoclave reaction, HCl by-product |

| 2 | Nitration | HNO3 + H2SO4 in DCM | 0–35 | Atmospheric | 90 (para) | 90–95 | Para-isomer major product |

| 3 | Reduction | Catalytic hydrogenation or chemical reductants | 25–50 | Atmospheric | 85–95 | >95 | Converts nitro to amine |

| 4 | Trifluoromethylation | CuI or Pd catalyst, KF, DMF | 100–120 | Atmospheric | 65–80 | 92–95 | Cross-coupling or nucleophilic substitution |

| 5 | Salt formation | Concentrated HCl in aqueous solution | 15–30 | Atmospheric | Quantitative | >98 | Precipitation and isolation of hydrochloride salt |

Research Findings and Notes on Reaction Optimization

- Pressure Control: The fluorination step requires careful pressure control due to the use of anhydrous HF and generation of corrosive HCl gas.

- Temperature Sensitivity: Nitration is temperature-sensitive to avoid over-nitration and side reactions; maintaining 0–10°C during addition improves selectivity.

- Catalyst Selection: Palladium catalysts provide higher purity and better yields in trifluoromethylation but require inert atmospheres and dry solvents.

- Purification Techniques: Use of solvent extraction (DCM), evaporation, recrystallization, and chromatography ensures removal of isomeric and side products.

- Hydrochloride Salt Stability: Formation of the hydrochloride salt improves compound stability and solubility, facilitating handling and further use in synthesis.

化学反应分析

Types of Reactions

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.

科学研究应用

Synthetic Routes

- Radical Trifluoromethylation : Involves the use of trifluoromethylating agents to introduce trifluoromethyl groups into the aniline structure.

- Continuous Flow Reactors : Industrial production may utilize continuous flow reactors for efficient synthesis with high yield and purity.

Chemistry

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride serves as a building block in the synthesis of complex organic molecules. Its fluorinated structure is particularly valuable in developing new fluorinated compounds that exhibit enhanced properties.

Biology

Research has indicated that this compound interacts with various biomolecules, making it a candidate for studying biological mechanisms. The incorporation of trifluoromethoxy and trifluoromethyl groups enhances its stability and potential biological activity.

Medicine

The compound is being explored for its potential use in drug discovery . Its unique chemical properties may lead to the development of pharmaceuticals with improved pharmacokinetic profiles. Studies have shown that derivatives containing similar functional groups exhibit significant anticancer activity, suggesting that this compound could be a lead in anticancer drug development.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

-

Anticancer Properties : Compounds with trifluoromethoxy groups have demonstrated anti-proliferative effects against various cancer cell lines. For instance, studies have shown that this compound induces apoptosis and cell cycle arrest in glioblastoma cells.

Concentration (µM) % Cell Viability 10 85 25 65 50 45 100 15 - Enzyme Interactions : The compound's ability to modulate enzyme activity suggests potential therapeutic applications in metabolic disorders.

Industrial Applications

In industry, this compound is utilized in the production of advanced materials. Its unique properties contribute to materials with increased stability and performance in various applications.

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study on human glioblastoma cells revealed significant cytotoxic effects of this compound, indicating its potential as an anticancer agent.

- Antimicrobial Activity : Research has shown that similar fluorinated compounds exhibit antimicrobial properties against various bacterial strains, suggesting that this compound could also possess such activities.

作用机制

The mechanism of action of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

相似化合物的比较

Chemical Identity :

Physical and Chemical Properties :

- Storage : Stable at room temperature under dry conditions .

- Hazards : Classified with hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to derivatives with similar halogenated or fluorinated substituents (Table 1):

Key Observations :

Physicochemical Properties

| Property | 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline HCl | 4-(Trifluoromethyl)aniline HCl | 2-Methoxy-5-(trifluoromethyl)aniline |

|---|---|---|---|

| Molecular Weight | 281.59 g/mol | 197.59 g/mol | 199.15 g/mol |

| Melting Point | Not reported | ~240°C (decomposition) | Not reported |

| Solubility | Likely low in water (high fluorine content) | Low (similar fluorinated structure) | Moderate (methoxy group enhances polarity) |

| Storage Conditions | Room temperature, dry | Room temperature | Room temperature |

Notes:

Comparison :

- Fluorinated anilines generally require specialized fluorinating agents or halogenation steps, which can reduce yields compared to non-fluorinated counterparts .

Mechanistic Insights :

Hazard Profiles

| Compound | Hazard Codes | Key Risks |

|---|---|---|

| 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline HCl | H302, H315, H319, H335 | Oral toxicity, skin/eye/respiratory irritation |

| 4-(Trifluoromethyl)aniline HCl | Not explicitly reported | Likely similar risks due to HCl counterion |

| 2-Chloro-4-fluoroaniline HCl | Not reported | Potential toxicity from Cl/F substituents |

Safety Notes:

- The target compound’s hazard profile necessitates stringent handling protocols, including PPE and ventilation .

生物活性

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride (CAS: 1588441-12-6) is a fluorinated aromatic amine that has garnered attention for its potential biological activities. The incorporation of trifluoromethoxy and trifluoromethyl groups enhances the compound's stability and bioactivity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₆ClF₆N₁O

- Molecular Weight : 281.59 g/mol

- Purity : ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, while the trifluoromethyl group can modulate electronic properties, influencing binding affinity and efficacy.

Anticancer Properties

Recent studies have shown that compounds with trifluoromethoxy groups exhibit significant anticancer activity. For instance, research indicated that derivatives containing the trifluoromethoxy moiety demonstrated enhanced anti-proliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Neuropharmacological Effects

Fluorinated compounds, including those with trifluoromethoxy substitutions, have been investigated for their potential as modulators of neurotransmitter receptors. Specifically, studies have highlighted their role as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and sensory gating . These compounds can enhance receptor activity in the presence of agonists, suggesting potential therapeutic applications in cognitive disorders.

Antimicrobial Activity

The antimicrobial properties of fluorinated compounds have also been explored. Research indicates that certain derivatives exhibit significant antibacterial and antifungal activities, potentially due to their ability to disrupt microbial cell membranes or inhibit key enzymatic pathways .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of various trifluoromethoxy-containing compounds, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to non-fluorinated analogs.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 4-(TFMeO)-2-(TFMe)Aniline HCl | 10 | Induces apoptosis |

| Control (non-fluorinated) | 30 | No significant effect |

Study 2: Modulation of α7 nAChRs

Another study focused on the interaction of this compound with α7 nAChRs. The compound was found to enhance acetylcholine-induced currents in oocyte expression systems, indicating its role as a positive allosteric modulator.

| Concentration (µM) | Maximum Modulation (%) | EC50 (µM) |

|---|---|---|

| 1 | 150 | 0.5 |

| 10 | 300 | 0.1 |

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride to ensure stability?

- Methodological Answer : Store the compound at 0–6°C in airtight, light-protected containers. Low temperatures minimize hydrolysis and thermal degradation, as evidenced by stability studies of structurally similar trifluoromethoxy-substituted aniline derivatives .

Q. What spectroscopic and analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Dissolve in DMSO-d6 to observe aromatic protons (δ 6.5–8.0 ppm) and trifluoromethoxy/trifluoromethyl groups (distinct splitting patterns).

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ for C9H7ClF6NO: calc. 310.01).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures, as demonstrated for analogous trifluoromethyl-aniline derivatives .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Quench residual reactivity by dissolving in ethanol before disposal. These protocols align with safety guidelines for handling fluorinated aromatic amines .

Advanced Research Questions

Q. How can impurity profiles be analyzed and controlled during synthesis?

- Methodological Answer :

- Employ HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Compare retention times against known impurities (e.g., unreacted intermediates or dehalogenated byproducts).

- For quantification, use external standards calibrated to EP/ICH guidelines, as described for structurally related pharmaceutical hydrochlorides .

Q. What strategies optimize the yield of the hydrochloride salt during acid hydrolysis?

- Methodological Answer :

-

Reaction Conditions : Use 3 equivalents of concentrated HCl at 72°C for 4 hours, followed by precipitation in ether/petroleum ether (3:1 v/v). This method yielded 38.5% for a similar chloro-fluoroaniline hydrochloride .

-

Purification : Recrystallize from hot ethanol to remove unreacted starting materials.

Parameter Optimal Condition Yield Impact HCl Equivalents 3 equiv. Maximizes protonation Temperature 72°C Balances rate vs. degradation Precipitation Solvent Ether/Petroleum Ether Enhances crystallinity

Q. How can researchers resolve discrepancies between computational and experimental structural data?

- Methodological Answer :

- Compare experimental X-ray crystallography data (e.g., bond lengths, angles) with DFT-optimized geometries. For example, trifluoromethoxy groups may exhibit rotational barriers not captured in static computational models .

- Validate computational methods using benchmark datasets (e.g., PubChem’s experimental bond distances for nitro-trifluoromethoxy anilines ).

Q. What stability challenges arise under prolonged storage, and how are they mitigated?

- Methodological Answer :

- Monitor for hydrolysis (e.g., via 19F NMR to detect free trifluoromethoxy groups) and oxidation (HPLC tracking nitro byproducts).

- Stabilize the compound by storing under inert gas (N2/Ar) and adding antioxidants like BHT (0.01% w/w), as recommended for labile aniline derivatives .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

- Methodological Answer :

- Conduct phased solubility studies:

Test in DMSO (highly polar) and dichloromethane (moderately polar).

Use dynamic light scattering (DLS) to detect aggregates in nonpolar solvents.

- Note that trifluoromethoxy groups enhance lipid solubility, but the hydrochloride salt may form ion pairs in polar solvents, reducing apparent solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。